molecular formula C13H22ClN5O3 B12753203 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)methylamino)ethyl)-, monohydrochloride, (+-)- CAS No. 134116-31-7

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)methylamino)ethyl)-, monohydrochloride, (+-)-

Cat. No.: B12753203
CAS No.: 134116-31-7
M. Wt: 331.80 g/mol
InChI Key: HBXBPPDOQYNYDG-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)methylamino)ethyl)-, monohydrochloride, (±)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)methylamino)ethyl)-, monohydrochloride, (±)- involves multiple steps, including the formation of the purine ring and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)methylamino)ethyl)-, monohydrochloride, (±)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of this compound commonly involve reagents such as acids, bases, and organic solvents. The conditions may vary depending on the desired reaction, including temperature, pressure, and the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups to the purine ring.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)methylamino)ethyl)-, monohydrochloride, (±)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)methylamino)ethyl)-, monohydrochloride, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((2-hydroxypropyl)methylamino)ethyl)-, monohydrochloride, (±)- is unique due to its specific functional groups and the ability to undergo diverse chemical reactions. Its applications in various scientific fields further highlight its versatility and importance.

Properties

CAS No.

134116-31-7

Molecular Formula

C13H22ClN5O3

Molecular Weight

331.80 g/mol

IUPAC Name

7-[2-[2-hydroxypropyl(methyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C13H21N5O3.ClH/c1-9(19)7-15(2)5-6-18-8-14-11-10(18)12(20)17(4)13(21)16(11)3;/h8-9,19H,5-7H2,1-4H3;1H

InChI Key

HBXBPPDOQYNYDG-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)O.Cl

Origin of Product

United States

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